6-Chloro-1-methylindole-2-boronic acid
Overview
Description
6-Chloro-1-methylindole-2-boronic acid is a boronic acid derivative of indole, a significant heterocyclic system in natural products and drugs Indole derivatives are known for their diverse biological activities and applications in material chemistry
Mechanism of Action
Target of Action
The primary target of 6-Chloro-1-methylindole-2-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . The compound’s interaction with this pathway results in the formation of new carbon–carbon bonds . This process is exceptionally mild and functional group tolerant, making it a versatile tool in organic synthesis .
Pharmacokinetics
It is known that the compound has a molecular weight of 2094
Result of Action
The primary result of this compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide variety of organic compounds .
Action Environment
The action of this compound is influenced by several environmental factors. For example, the Suzuki–Miyaura coupling reaction requires a palladium catalyst . Additionally, the reaction conditions must be exceptionally mild and functional group tolerant . The stability of the compound may also be affected by storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-methylindole-2-boronic acid typically involves the borylation of 6-Chloro-1-methylindole. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions generally include heating the mixture at elevated temperatures (e.g., 80-100°C) for several hours to achieve high yields of the desired boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high efficiency and yield. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis. Additionally, purification techniques such as crystallization and chromatography are used to obtain high-purity products suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-methylindole-2-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. It is widely used for forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chlorine atom on the indole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Substituted indole derivatives.
Scientific Research Applications
6-Chloro-1-methylindole-2-boronic acid has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
6-Chloro-1-methylindole-2-boronic acid can be compared with other indole boronic acids, such as:
1-Methylindole-2-boronic acid: Lacks the chlorine substituent, resulting in different reactivity and applications.
6-Bromo-1-methylindole-2-boronic acid: Contains a bromine atom instead of chlorine, which can affect its reactivity in substitution reactions.
1-Methylindole-3-boronic acid: The boronic acid group is positioned at the 3-position instead of the 2-position, leading to different chemical properties and applications.
The presence of the chlorine atom in this compound makes it unique, as it can participate in specific substitution reactions that other indole boronic acids cannot
Properties
IUPAC Name |
(6-chloro-1-methylindol-2-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BClNO2/c1-12-8-5-7(11)3-2-6(8)4-9(12)10(13)14/h2-5,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKQDXBWDPGHDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C)C=C(C=C2)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657316 | |
Record name | (6-Chloro-1-methyl-1H-indol-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957066-11-4 | |
Record name | (6-Chloro-1-methyl-1H-indol-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-1-methyl-1H-indole-2-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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